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molecular formula C7H13NO B8322029 Butoxypropionitrile

Butoxypropionitrile

Cat. No. B8322029
M. Wt: 127.18 g/mol
InChI Key: CKBRCGMEHIWIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385948

Procedure details

A mixture of 148 grams (2.0 moles) of n-butanol and 2.0 grams of 40% benzyltrimethylammonium hydroxide (Triton B) is combined in a 1 liter 4-neck round bottom flask stirred at reflux while 106 grams (2.0 moles) of acrylonitrile is added at a rate such that the temperature does not exceed 45° C. The mixture is stirred an hour after all the acrylonitrile has been added, made acidic with acetic acid, and fractionated under vacuum through a Vigreux column. The product boils at 75° C./2 mm (literature value: 98° C./20 mm). The product totalled 188.0 grams of 99.0% pure material which constituted a 74.0% yield. The density of the product was determined to be 0.93 grams/ml. The nuclear magnetic resonance and infrared spectra were obtained and were determined to be consistent with the expected structure of the product.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pure material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[OH-].[CH2:7]([N+:14](C)(C)C)[C:8]1C=CC=C[CH:9]=1.C(#N)C=C>C(O)(=O)C>[CH2:1]([O:5][CH:8]([CH3:9])[C:7]#[N:14])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
pure material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is combined in a 1 liter 4-neck round bottom flask
ADDITION
Type
ADDITION
Details
is added at a rate such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 45° C
ADDITION
Type
ADDITION
Details
has been added
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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